Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives The trifluoromethyl group in its structure is known for its significant impact on the chemical and biological properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole: Similar in structure but lacks the ethyl ester group.
Trifluoromethylbenzimidazole-2-carboxylic acid: Similar but without the ethyl ester group.
Ethyl benzimidazole-2-carboxylate: Similar but lacks the trifluoromethyl group.
Uniqueness
Ethyl 5-(trifluoromethyl)-1H-benzimidazole-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
944898-25-3 |
---|---|
Molecular Formula |
C11H9F3N2O2 |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-7-4-3-6(11(12,13)14)5-8(7)16-9/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
ZECWNQFHVWKQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.